Product packaging for 6-Methylisoquinoline-4-carboxylic acid(Cat. No.:)

6-Methylisoquinoline-4-carboxylic acid

Cat. No.: B11908359
M. Wt: 187.19 g/mol
InChI Key: UPGZYIVLHGMJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylisoquinoline-4-carboxylic acid is a high-purity chemical building block designed for advanced research and development, particularly in the field of medicinal chemistry. The isoquinoline-4-carboxylic acid scaffold is recognized as a privileged structure in the design of novel bioactive compounds due to its presence in various natural products and pharmaceuticals . This specific methyl-substituted derivative serves as a versatile precursor for the synthesis of more complex molecules. Researchers value this scaffold for its potential in creating compounds with diverse biological activities. The carboxylic acid functional group at the 4-position allows for further derivatization, such as amide bond formation, enabling the exploration of structure-activity relationships . The core isoquinolin-1(2H)-one structure, which can be derived from this scaffold, is associated with a range of pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory activities, making it a key intermediate in the search for new therapeutic agents . This product is intended for use in laboratory research settings only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment. Please refer to the Safety Data Sheet for detailed handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B11908359 6-Methylisoquinoline-4-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

6-methylisoquinoline-4-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-2-3-8-5-12-6-10(11(13)14)9(8)4-7/h2-6H,1H3,(H,13,14)

InChI Key

UPGZYIVLHGMJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NC=C2C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 6 Methylisoquinoline 4 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for the 6-Methylisoquinoline-4-carboxylic Acid Scaffold

A retrosynthetic analysis of this compound reveals several logical bond disconnections that form the basis for various synthetic strategies. The primary goal is to break down the target molecule into readily available starting materials.

Key Disconnection Points:

C4-C4a and N-C1 Bonds: This disconnection is characteristic of the Pomeranz-Fritsch and Bischler-Napieralski reactions. It leads back to a substituted benzaldehyde (B42025) or a phenethylamine derivative, respectively, and a C2-N synthon. For the target molecule, this would involve a derivative of 4-methylbenzaldehyde or 4-methylphenethylamine.

C4-C3 and N-C1a Bonds: This disconnection is central to the Pictet-Spengler reaction, which typically forms a tetrahydroisoquinoline precursor. This approach would start from a 4-methylphenethylamine and a glyoxylic acid derivative to introduce the carboxylic acid functionality at the C-4 position.

C-C and C-N bond formation via catalytic methods: Modern approaches often involve the construction of the isoquinoline (B145761) ring through transition-metal-catalyzed C-H activation, annulation, or coupling reactions. These strategies offer alternative disconnections, often starting from simpler, functionalized aromatic precursors.

Classical Isoquinoline Synthesis Approaches and their Adaptations for this compound

Several classical named reactions provide the foundation for isoquinoline synthesis. Their adaptation for the specific synthesis of this compound requires careful selection of precursors and reaction conditions.

Modified Bischler–Napieralski Cyclization Protocols

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines. wikipedia.orgresearchgate.net For the synthesis of this compound, this would involve the cyclization of an N-acyl derivative of 2-(4-methylphenyl)ethylamine.

A key challenge in adapting this method is the introduction of the carboxylic acid group at the C-4 position. A plausible strategy involves using a starting material with a precursor to the carboxylic acid group on the acyl moiety. For instance, a malonic acid derivative could be used to form the amide, with subsequent cyclization, oxidation, and decarboxylation to yield the desired product.

General Reaction Scheme:

Starting MaterialReagents and ConditionsIntermediate/Product
N-(2-(4-methylphenyl)ethyl)malonamide1. Dehydrating agent (e.g., POCl₃, P₂O₅), reflux; 2. Oxidation (e.g., Pd/C, heat) wikipedia.orgwikipedia.org6-Methyl-3,4-dihydroisoquinoline-4-carboxamide
6-Methyl-3,4-dihydroisoquinoline-4-carboxamideHydrolysis and DecarboxylationThis compound

The reaction is typically carried out in refluxing acidic conditions with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.org The presence of the electron-donating methyl group at the para position of the phenethylamine precursor facilitates the electrophilic aromatic substitution. researchgate.net

Pomeranz–Fritsch–Bobbitt Cyclization and its Derivatives

The Pomeranz–Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgresearchgate.netorganicreactions.org To synthesize this compound, a 4-methylbenzaldehyde derivative would be condensed with an aminoacetal, followed by cyclization. The introduction of the C-4 carboxylic acid can be challenging with this method.

A modification, the Pomeranz–Fritsch–Bobbitt synthesis, can lead to 1,2,3,4-tetrahydroisoquinolines which might offer a more viable route to the desired product. organic-chemistry.org

General Reaction Scheme:

Starting MaterialReagents and ConditionsIntermediate/Product
4-Methylbenzaldehyde and an aminoacetal derivative1. Condensation; 2. Acid-catalyzed cyclization (e.g., H₂SO₄) wikipedia.orgresearchgate.net6-Methylisoquinoline (B1300163) derivative
N-(2,2-diethoxyethyl)-3-(4-methylphenyl) derivativePetasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization organic-chemistry.orgTetrahydroisoquinoline-1-carboxylic acid derivative

Challenges with the standard Pomeranz-Fritsch reaction include the often harsh acidic conditions and potential for low yields. rsc.org The Bobbitt modification, involving reduction of the intermediate Schiff base before cyclization, can lead to tetrahydroisoquinolines, which may then be functionalized at the C-4 position and subsequently aromatized.

Pictet–Spengler Condensation Variants for Substituted Isoquinolines

The Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. organicreactions.orgthermofisher.comresearchgate.net This method is particularly well-suited for the synthesis of the this compound scaffold, as the carboxylic acid group can be introduced via the carbonyl component.

Specifically, the reaction of 2-(4-methylphenyl)ethylamine with glyoxylic acid would lead to the formation of 6-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. Subsequent oxidation would then yield the desired aromatic isoquinoline.

General Reaction Scheme:

Starting MaterialReagents and ConditionsIntermediate/Product
2-(4-methylphenyl)ethylamine and Glyoxylic acidAcid catalyst (e.g., HCl, TFA), heat researchgate.net6-Methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
6-Methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acidOxidation (e.g., MnO₂, Pd/C)This compound

The reaction is typically carried out under acidic conditions to facilitate the formation of the key iminium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution. The electron-donating methyl group on the aromatic ring facilitates this cyclization.

Modern Catalytic Approaches in this compound Synthesis

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Various transition metals, including palladium, rhodium, and copper, have been employed to catalyze the synthesis of isoquinolines. These methods often involve C-H activation, annulation, or cross-coupling reactions. rsc.orgnih.govnih.govcapes.gov.bracs.orgmdpi.com

Rhodium-Catalyzed C-H Activation/Annulation:

Rhodium catalysts have been shown to be effective in the C-H activation of arenes and subsequent annulation with alkynes or other coupling partners to form isoquinoline scaffolds. rsc.orgnih.govorganic-chemistry.org For the synthesis of this compound, a suitably substituted benzoyl derivative could be reacted with an alkyne bearing a carboxylic acid precursor in the presence of a rhodium catalyst.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Larock isoquinoline synthesis, provide a versatile route to 3,4-disubstituted isoquinolines. acs.org This methodology could potentially be adapted by using an appropriately substituted o-alkynylbenzaldimine and a coupling partner that allows for the introduction of the carboxylic acid group at the C-4 position. Palladium-catalyzed carbonylation reactions are also a well-established method for the synthesis of carboxylic acids. capes.gov.brnih.gov

Copper-Catalyzed Annulation:

Copper-catalyzed annulation reactions have also been developed for the synthesis of isoquinolones and related heterocycles. nih.govrsc.orgorganic-chemistry.org A copper-catalyzed domino reaction has been reported for the synthesis of isoquinolone-4-carboxylic acids, which could be a potential route to the target molecule. wikipedia.org

Illustrative Catalytic Approaches:

Catalytic SystemStarting MaterialsKey TransformationProduct Type
Rhodium (III)Substituted Benzoylhydrazine and an AlkyneC-H Activation/Annulation rsc.orgSubstituted Isoquinolone
Palladium (0/II)o-(1-Alkynyl)benzaldimine and an Aryl TriflatesAsymmetric Larock Isoquinoline Synthesis acs.orgAxially Chiral 3,4-Disubstituted Isoquinolines
Copper (I)Substituted 2-Halobenzoic Acids and other componentsUgi-4CR and Domino Reaction wikipedia.orgIsoquinolone-4-carboxylic Acids

These modern catalytic methods offer promising alternatives to classical approaches, often with improved yields, milder conditions, and broader substrate scope. Further research is needed to specifically tailor these methods for the efficient synthesis of this compound.

C–H Activation Methodologies for Isoquinoline Ring Formation

Direct C-H activation is a rapidly evolving field in organic synthesis that offers a more atom- and step-economical approach to the construction of complex molecules. This strategy avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. In the context of isoquinoline synthesis, C-H activation can be used to form key bonds in the heterocyclic ring.

The development of templates that can direct the activation of remote C-H bonds has expanded the scope of this methodology. For example, a recyclable template has been designed to direct the olefination and acetoxylation of distal meta-C-H bonds of anilines and benzylic amines, which are common precursors for isoquinoline synthesis. This approach allows for the functionalization of C-H bonds that are otherwise difficult to access.

Weakly coordinating functional groups can also be used to direct C-H activation. This strategy has been shown to be highly effective in promoting catalysis and has been a significant breakthrough in the field. By using substrates with weakly coordinating groups, it is possible to achieve high turnover frequencies and a broad reaction scope.

Photochemical and Electrochemical Synthetic Routes to Isoquinoline Carboxylic Acids

Photochemical and electrochemical methods offer green and sustainable alternatives to traditional synthetic approaches. These methods often proceed under mild conditions and can provide unique reactivity patterns.

Visible-light-mediated C-H hydroxyalkylation of quinolines and isoquinolines has been achieved via a radical pathway. This process utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals, which then add to the heterocycle. This method avoids the need for external oxidants and provides access to hydroxyalkylated heteroarenes that are difficult to prepare using classical methods.

Electrochemical synthesis is another powerful tool for constructing and functionalizing isoquinoline derivatives. Isoquinoline sulfone compounds have been synthesized electrochemically from isoquinoline N-oxides and sodium benzenesulfinates without the need for oxidants or catalysts. The anodic oxidation of carboxylic acids, a classic electrochemical reaction, can lead to radical decarboxylation, which is a useful transformation in organic synthesis. More recently, a conceptually new electrochemical reaction has been discovered that converts carboxylic acids to their corresponding anhydrides without decarboxylation. These electrochemical methods highlight the potential for sustainable and efficient synthesis of isoquinoline derivatives.

MethodReactantsProduct TypeKey Features
PhotochemicalQuinolines/Isoquinolines, 4-Acyl-1,4-dihydropyridinesHydroxyalkylated heteroarenesVisible-light mediated, radical pathway, oxidant-free
ElectrochemicalIsoquinoline N-Oxides, Sodium benzenesulfinatesIsoquinoline sulfone compoundsOxidant- and catalyst-free, mild conditions
ElectrochemicalCarboxylic acidsCarboxylic anhydridesNon-decarboxylative, redox-neutral

Stereoselective and Asymmetric Synthesis of Isoquinoline Carboxylic Acids

The synthesis of chiral isoquinoline carboxylic acids is of great interest due to their potential biological activity. Controlling the stereochemistry during the synthesis is a significant challenge that has been addressed through various diastereoselective and enantioselective approaches.

Diastereoselective Control in Isoquinoline Scaffold Construction

Diastereoselective synthesis relies on the use of chiral auxiliaries or substrates to control the formation of new stereocenters. A simple and convenient diastereoselective synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been described, which combines the Petasis reaction and the Pomeranz-Fritsch-Bobbitt cyclization. In this synthesis, the stereoselectivity is directed by a chiral amino alcohol used as a component in the Petasis reaction, leading to the formation of diastereomeric oxazin-2-ones that can be separated and converted to the target tetrahydroisoquinoline carboxylic acid.

The synthesis of 6-substituted decahydroisoquinoline-3-carboxylates has also been achieved with diastereoselective control. These compounds are intermediates for the preparation of conformationally defined excitatory amino acid antagonists. The stereochemistry at the C-6 position can be controlled through stereoselective hydroboration or enol ether hydrolysis followed by reduction.

MethodKey ReactionChiral SourceProduct
Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclizationPetasis reaction(R)-N-(2,2-diethoxyethyl)-2-phenylglycinol(-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Stereoselective hydroboration / reductionHydroboration or enol ether hydrolysisChiral starting material6-Substituted decahydroisoquinoline-3-carboxylates

Enantioselective Catalytic Methods in Isoquinoline Synthesis

While this compound is an achiral molecule, enantioselective catalytic methods are crucial for the synthesis of chiral precursors, particularly tetrahydroisoquinolines (THIQs), which can be subsequently aromatized. The development of asymmetric catalytic systems allows for the production of optically pure THIQs, which are prevalent in numerous natural alkaloids and pharmaceuticals. mdpi.com

One of the most direct and atom-economical strategies for accessing chiral THIQs is the asymmetric reduction of a C=N bond within an isoquinoline-type structure. mdpi.com This can be achieved through several catalytic methods:

Asymmetric Hydrogenation: This method involves the direct hydrogenation of isoquinolines, dihydroisoquinolines, or related imines using chiral transition-metal catalysts. Rhodium and Iridium complexes with chiral ligands have been successfully employed for the asymmetric hydrogenation of N-heteroaromatics. researchgate.net For instance, the hydrogenation of an appropriately substituted dihydroisoquinoline precursor in the presence of a chiral catalyst can yield a chiral 1-substituted THIQ with high enantioselectivity. mdpi.com

Asymmetric Transfer Hydrogenation: This technique uses hydrogen donors like formic acid or isopropanol in place of H₂ gas. Both transition-metal catalysts and organocatalysts have been developed for this purpose. mdpi.com

Organocatalysis: Chiral organic molecules, such as proline, can be used to catalyze cascade reactions that form the THIQ skeleton with high enantiopurity. For example, a proline-catalyzed cascade reaction between a dihydroisoquinoline and an α,β-unsaturated enone can produce stereochemically complex benzoquinolizidine structures. armchemfront.com

These methods typically install a chiral center at the C1 position. A subsequent oxidation/aromatization step would then be required to convert the chiral THIQ intermediate into the final aromatic this compound, removing the chiral center in the process. A review of asymmetric synthesis of isoquinoline alkaloids from 2004-2015 highlights various diastereoselective and enantioselective catalytic methods that have been applied to construct the core isoquinoline structure. acs.orgnih.gov

Biocatalytic Strategies for Constructing Isoquinoline Carboxylic Acid Frameworks

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for constructing complex molecular architectures. In the context of isoquinolines, research has largely focused on the biosynthesis of benzylisoquinoline alkaloids (BIAs), a large and structurally diverse group of plant metabolites. oup.com

The core isoquinoline scaffold in these natural products is formed through an enzymatic pathway starting from the amino acid L-tyrosine. frontiersin.org A key step is the Pictet-Spengler-type condensation of dopamine and 4-hydroxyphenylacetaldehyde, which is catalyzed by the enzyme norcoclaurine synthase (NCS) . mdpi.comnih.gov This reaction stereoselectively forms (S)-norcoclaurine, the central precursor for virtually all BIAs. mdpi.com

Following the formation of the basic isoquinoline core, a series of downstream enzymes, including methyltransferases, oxidoreductases (such as cytochrome P450s), and other modifying enzymes, create the vast diversity of BIA structures. oup.commdpi.com For example, the berberine (B55584) bridge enzyme (BBE) plays a crucial role by catalyzing the formation of a C-C bond to establish the backbone of various BIA structures. oup.comfrontiersin.org

While these pathways are tailored for complex alkaloids, the principles and enzymes involved hold potential for the synthesis of simpler, functionalized isoquinolines. The apparent promiscuity of enzymes like NCS could be harnessed for biocatalytic strategies to produce novel, non-natural alkaloids or simpler isoquinoline frameworks. oup.com Re-engineering these metabolic pathways in microbial hosts like yeast or E. coli is an active area of research, aiming to produce valuable alkaloids or their precursors through fermentation. frontiersin.orgnih.gov However, direct biocatalytic routes to simple, non-natural derivatives like this compound are not yet established and remain a target for future development in synthetic biology.

One-Pot and Multicomponent Reactions for Efficient Synthesis

A particularly relevant approach for the synthesis of the isoquinoline-4-carboxylic acid core involves a combination of an ammonia-Ugi four-component reaction (Ugi-4CR) followed by a copper-catalyzed domino reaction. nih.gov This strategy allows for the construction of highly substituted isoquinolone-4-carboxylic acids, which are structural analogs of the target molecule. nih.govacs.org

The process unfolds in two main stages within a one-pot sequence:

Ugi Four-Component Reaction: An aldehyde, a 2-halobenzoic acid, an isocyanide, and ammonia (B1221849) react to form an α-acylamino amide intermediate.

Copper-Catalyzed Domino Reaction: In the presence of a copper(I) catalyst (e.g., CuI) and a base, this intermediate undergoes a cascade of reactions, including N-arylation and a Dieckmann-type condensation, to construct the final isoquinolone-4-carboxylic acid ring system. nih.gov

This method is notable for its use of a ligand-free catalytic system, broad substrate scope, and good tolerance for various functional groups, which provides significant molecular diversity. nih.govacs.org The table below summarizes the synthesis of various isoquinolone-4-carboxylic acid derivatives using this methodology, demonstrating the versatility of the components that can be employed.

EntryAldehyde ComponentIsocyanide ComponentFinal ProductYield (%)
1BenzaldehydeCyclohexyl isocyanide2-cyclohexyl-1-oxo-3-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid75
24-MethylbenzaldehydeCyclohexyl isocyanide2-cyclohexyl-3-(p-tolyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid78
34-MethoxybenzaldehydeCyclohexyl isocyanide2-cyclohexyl-3-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid85
4Benzaldehydetert-Butyl isocyanide2-(tert-butyl)-1-oxo-3-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid72
5FurfuralCyclohexyl isocyanide2-cyclohexyl-3-(furan-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid65

Data adapted from a study on the synthesis of Isoquinolone-4-Carboxylic Acids. nih.gov

While this MCR produces isoquinolones, these can serve as precursors to fully aromatic isoquinolines. Another related strategy is the Doebner-Miller reaction, an acid-catalyzed synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds, though this is not directly applicable to isoquinoline synthesis. drugfuture.comwikipedia.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic design is essential for developing environmentally sustainable chemical processes. rsc.org The synthesis of isoquinolines, including this compound, can be made more eco-friendly by focusing on several key areas. researchgate.netnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov One-pot and multicomponent reactions, as discussed in the previous section, are inherently atom-economical as they combine multiple reactants into a single product with minimal byproduct formation. nih.gov

Use of Benign Solvents and Recyclable Catalysts: Traditional isoquinoline syntheses often rely on harsh conditions and toxic solvents. rsc.orgnih.gov Green alternatives focus on using environmentally benign solvents like water, ethanol, or polyethylene glycol (PEG). tandfonline.comniscpr.res.in For example, a novel synthesis of 1-phenyl isoquinoline derivatives has been developed using a Ru(II)/PEG-400 catalytic system, which is homogeneous, recyclable, and operates in a biodegradable solvent. niscpr.res.in

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Microwave-assisted syntheses have been successfully applied to the construction of various isoquinoline and isoquinolone scaffolds. researchgate.net

Catalysis over Stoichiometric Reagents: Catalytic reactions are superior to those using stoichiometric reagents as they minimize waste. rsc.org The development of efficient transition-metal catalysts (e.g., using rhodium, ruthenium, copper) allows for C-H activation and annulation strategies that build the isoquinoline core under mild conditions, often without the need for stoichiometric external oxidants. niscpr.res.inchemistryviews.org

By applying these principles, the synthesis of this compound can be approached in a manner that is not only efficient but also minimizes environmental impact. The shift from traditional multi-step protocols like the Bischler–Napieralski or Pomeranz–Fritsch reactions towards modern catalytic and one-pot methods represents a significant advancement in sustainable heterocyclic chemistry. nih.gov

Chemical Reactivity and Transformative Chemistry of 6 Methylisoquinoline 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety at Position 4

The carboxylic acid group at the 4-position is a versatile functional handle, enabling a range of derivatization reactions. Its reactivity is influenced by the adjacent heterocyclic ring system.

Esterification and Amidation Reactions

The conversion of 6-methylisoquinoline-4-carboxylic acid to its corresponding esters and amides is a fundamental transformation. These reactions typically proceed via activation of the carboxylic acid.

Esterification: Direct esterification with an alcohol under acidic conditions, known as the Fischer-Speier esterification, is a common method. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.comyoutube.com For heterocyclic carboxylic acids like those of the pyridine (B92270) and quinoline (B57606) series, the reaction is typically catalyzed by a strong mineral acid such as sulfuric acid. google.com The process involves protonation of the carboxyl group, followed by nucleophilic attack of the alcohol. youtube.com

Alternatively, esterification can be achieved under milder conditions using coupling reagents or by conversion to a more reactive intermediate. For instance, iron(III) acetylacetonate (B107027) has been used as a catalyst for the direct esterification of various carboxylic acids, including heterocyclic ones, with alcohols. tandfonline.com N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are also effective reagents for this purpose. peptide.com

Amidation: The formation of amides from this compound and an amine generally requires a coupling reagent to facilitate the reaction, as direct reaction requires high temperatures. organic-chemistry.org A wide array of coupling reagents are available for amide bond formation, including carbodiimides like DCC and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as phosphonium (B103445) and uronium salts like BOP and HBTU. peptide.comresearchgate.netyoutube.com These reagents activate the carboxylic acid to form a reactive intermediate that is then readily attacked by the amine. youtube.com For example, the use of oxalyl chloride to form the acyl chloride in situ, followed by reaction with an amine in the presence of a base like triethylamine, is a common strategy. researchgate.net

Table 1: Common Reagents for Esterification and Amidation of Carboxylic Acids

Reaction Reagent Class Specific Examples General Conditions
Esterification Acid Catalysts H₂SO₄, HCl Reflux in excess alcohol chemguide.co.ukgoogle.com
Coupling Reagents DCC, DIC, Iron(III) acetylacetonate Room temperature or gentle heating tandfonline.compeptide.com
Alkylating Agents Alkyl halides (with carboxylate salt) SN2 conditions youtube.com
Amidation Carbodiimides DCC, EDCI Room temperature, often with additives like HOBt or DMAP peptide.comresearchgate.net
Phosphonium Reagents BOP, PyBOP Room temperature, often in polar aprotic solvents peptide.com
Uronium Reagents HBTU, TBTU Room temperature, often in polar aprotic solvents peptide.com
In situ Acyl Halide Thionyl chloride, Oxalyl chloride Low temperature to room temperature, with a base researchgate.net

Decarboxylation Pathways and Mechanisms

The decarboxylation of isoquinoline-4-carboxylic acids, which involves the removal of the carboxyl group as carbon dioxide, is a significant reaction. The mechanism of this transformation is influenced by the nitrogen atom in the heterocyclic ring. For isoquinoline- and quinoline-carboxylic acids where the carboxyl group is at a position alpha to the ring nitrogen (as in isoquinoline-1-carboxylic acid or quinoline-2-carboxylic acid), decarboxylation is thought to proceed through a zwitterionic intermediate. rsc.org

While the carboxyl group in this compound is not in an alpha position, the electron-withdrawing nature of the isoquinoline (B145761) ring system can still facilitate decarboxylation under certain conditions, often requiring heat. wikipedia.org In some instances, decarboxylation can be an unwanted side reaction during other transformations, such as ester hydrolysis under harsh conditions. nih.gov The stability of the resulting carbanion or the transition state leading to it is a key factor in the ease of decarboxylation. wikipedia.org For aromatic carboxylic acids in general, decarboxylation can be promoted by catalysts, including various metal-based systems. nih.gov

Conversion to Acyl Halides, Anhydrides, and Other Carboxylic Acid Derivatives

The carboxylic acid group of this compound can be converted into a variety of more reactive derivatives, with acyl chlorides being particularly important synthetic intermediates. chemguide.co.uk

Acyl Halides: The most common method for converting a carboxylic acid to its corresponding acyl chloride is by treatment with thionyl chloride (SOCl₂). commonorganicchemistry.comlibretexts.org This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed. chemguide.co.uk Other reagents that can be used for this transformation include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.ukchemguide.co.uk Oxalyl chloride, often with a catalytic amount of DMF, is another effective reagent for this conversion under mild conditions. organic-chemistry.org

Anhydrides: Acid anhydrides can be formed from carboxylic acids, often through the reaction of a carboxylate salt with an acyl chloride. Symmetrical anhydrides can also be prepared by the dehydration of two equivalents of the carboxylic acid, although this typically requires harsh conditions.

These reactive derivatives, especially the acyl chlorides, are valuable precursors for the synthesis of esters, amides, and other compounds via nucleophilic acyl substitution. pearson.com

Salt Formation and Solution Chemistry

As a carboxylic acid, this compound can react with bases to form salts. orgosolver.com Furthermore, the isoquinoline nitrogen atom is basic and can be protonated by strong acids to form a salt. wikipedia.orguop.edu.pk This amphoteric nature influences its solubility and reactivity in different pH environments.

In the presence of a strong base, such as sodium hydroxide, the carboxylic acid is deprotonated to form the corresponding carboxylate salt, 6-methylisoquinoline-4-carboxylate. orgosolver.com These salts are typically more soluble in water than the parent carboxylic acid. wikipedia.org The basicity of the isoquinoline nitrogen (pKa of isoquinoline is approximately 5.14) means that in strongly acidic solutions, it will exist as the protonated isoquinolinium species. wikipedia.org This property is important in reactions such as Fischer esterification, where a portion of the mineral acid catalyst will be consumed in protonating the ring nitrogen. google.com

Reactions of the Methyl Group at Position 6

The methyl group at the 6-position of the isoquinoline ring is a site for various functionalization reactions, primarily involving transformations of the C-H bonds.

Functionalization of the Methyl Group (e.g., Oxidation, Halogenation)

Oxidation: The methyl group can be oxidized to various higher oxidation states, including an aldehyde, a carboxylic acid, or an alcohol. The oxidation of methyl groups on aromatic rings is a common transformation. For instance, alkaline potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent capable of converting a methyl group on an aromatic ring to a carboxylic acid. youtube.com This would transform this compound into isoquinoline-4,6-dicarboxylic acid.

Halogenation: The methyl group can undergo free-radical halogenation at the benzylic position. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic and benzylic C-H bonds. missouri.eduorganicchemistrytutor.com The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. masterorganicchemistry.com This would convert the methyl group of this compound into a bromomethyl group, which is a versatile intermediate for further nucleophilic substitution reactions.

Table 2: Common Reagents for Methyl Group Functionalization

Reaction Reagent Product Functional Group General Conditions
Oxidation Potassium permanganate (KMnO₄) Carboxylic acid Basic, aqueous, heat youtube.com
Halogenation N-Bromosuccinimide (NBS) Bromomethyl Radical initiator (e.g., AIBN), non-polar solvent, heat or light organicchemistrytutor.commasterorganicchemistry.com

Condensation and Coupling Reactions involving the Methyl Group

The methyl group at the C-6 position of the isoquinoline ring, while generally less reactive than a methyl group on a more activated system, can participate in certain condensation and coupling reactions. The reactivity of such methyl groups is attributed to their association with the -C=N- group within the heterocyclic ring, which can be compared to the influence of a carbonyl group on an adjacent methyl group in methyl ketones. core.ac.uk This activation, although modest, allows for deprotonation under suitable basic conditions, generating a nucleophilic carbanion.

This carbanion can then undergo condensation reactions with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. For instance, in related methyl-substituted quinoline and pyridine systems, reactions with benzaldehyde (B42025) in the presence of a catalyst like zinc chloride lead to the formation of benzylidene derivatives. core.ac.uk While specific examples for this compound are not extensively documented, the underlying principles suggest its potential to engage in similar transformations. The reaction would likely proceed via an initial deprotonation of the methyl group, followed by nucleophilic attack on the carbonyl carbon of the aldehyde.

Furthermore, the methyl group can be a handle for various coupling reactions, often after initial functionalization. For example, free-radical bromination could convert the methyl group to a bromomethyl group, a versatile intermediate for subsequent nucleophilic substitution or cross-coupling reactions.

Electrophilic Aromatic Substitution on the Isoquinoline Core

Electrophilic aromatic substitution (EAS) on the this compound molecule is a complex process governed by the directing effects of the existing substituents and the inherent reactivity of the isoquinoline nucleus. The isoquinoline ring system itself is electron-deficient, particularly the pyridine ring, making it less susceptible to electrophilic attack than benzene (B151609). arsdcollege.ac.ingcwgandhinagar.comslideshare.net Consequently, electrophilic substitution preferentially occurs on the benzene ring (carbocyclic ring). arsdcollege.ac.ingcwgandhinagar.comyoutube.comuomustansiriyah.edu.iq

The directing effects of the substituents play a crucial role in determining the position of substitution:

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group.

Methyl Group (-CH₃): This is an activating, ortho- and para-directing group.

Ring Nitrogen: The nitrogen atom strongly deactivates the pyridine ring towards electrophilic attack. arsdcollege.ac.in

Considering these factors, electrophilic attack is most likely to occur at positions C-5 and C-8 of the benzene ring. arsdcollege.ac.ingcwgandhinagar.comyoutube.comuomustansiriyah.edu.iq The nitration of isoquinoline, for example, typically yields a mixture of 5-nitro and 8-nitroisoquinoline. arsdcollege.ac.inuomustansiriyah.edu.iq Similarly, sulfonation also favors these positions. arsdcollege.ac.inuomustansiriyah.edu.iq In the case of this compound, the activating effect of the C-6 methyl group would further favor substitution at the ortho position (C-5) and the para position (C-8 is not available). Therefore, electrophilic substitution is expected to predominantly yield the 5-substituted product. However, some reactions like mercuration and bromination under specific conditions have been shown to occur at the C-4 position. arsdcollege.ac.in

Nucleophilic Substitution Reactions on the Isoquinoline Ring System

The electron-deficient nature of the pyridine ring in isoquinoline makes it susceptible to nucleophilic attack, particularly at positions C-1 and C-3. youtube.com Halogenated isoquinolines, especially at the 1-position, readily undergo nucleophilic substitution. quimicaorganica.org The stability of the intermediate formed after nucleophilic attack, where the negative charge can be delocalized onto the nitrogen atom, is a key factor driving this reactivity. quimicaorganica.org

A classic example of nucleophilic substitution on the isoquinoline core is the Chichibabin reaction, which involves the direct amination of the ring. rsc.orgwikipedia.orgyoutube.com In this reaction, treatment with sodium amide (NaNH₂) in liquid ammonia (B1221849) typically results in the introduction of an amino group at the C-1 position to form 1-aminoisoquinoline. wikipedia.orgiust.ac.ir The mechanism is generally considered to be an addition-elimination process via a σ-adduct intermediate. wikipedia.org While electron-withdrawing groups can sometimes inhibit the Chichibabin reaction, the presence of such groups can also promote nucleophilic addition in other contexts. wikipedia.org For this compound, nucleophilic substitution would be expected to occur preferentially at the C-1 position.

Oxidation and Reduction Chemistry of the Isoquinoline Nucleus

The isoquinoline nucleus and its substituents can undergo both oxidation and reduction reactions under various conditions.

Oxidation: The isoquinoline ring itself is relatively resistant to oxidation. pharmaguideline.com Under harsh conditions, such as with alkaline potassium permanganate, the ring can be cleaved to yield products like phthalic acid and pyridine-3,4-dicarboxylic acid. gcwgandhinagar.com More commonly, the substituents on the ring are more susceptible to oxidation. The methyl group at C-6 can be oxidized to a carboxylic acid group using strong oxidizing agents. acs.orgacs.org For instance, the oxidation of methyl groups on a benzene ring to carboxylic acids is a well-established transformation.

Reduction: The reduction of the isoquinoline ring system can lead to different products depending on the reducing agent and reaction conditions. pharmaguideline.com

Reduction of the Pyridine Ring: The heterocyclic ring can be selectively reduced to a tetrahydroisoquinoline derivative. This can be achieved through catalytic hydrogenation or with reagents like sodium cyanoborohydride in an acidic medium. iust.ac.ir A recent method utilizes trifluoroacetic acid and triethylsilane under photoirradiation to achieve this reduction. nih.gov

Reduction of the Benzene Ring: Under conditions of catalytic hydrogenation in strong acid, the benzene ring can be selectively saturated. iust.ac.ir

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.comkhanacademy.org

Reaction TypeReagent/ConditionsProduct
Oxidation of Methyl GroupStrong oxidizing agents (e.g., KMnO₄)Isoquinoline-4,6-dicarboxylic acid
Oxidation of Isoquinoline RingAlkaline KMnO₄ (harsh)Phthalic acid and Pyridine-3,4-dicarboxylic acid gcwgandhinagar.com
Reduction of Pyridine RingCatalytic Hydrogenation or NaBH₃CN/H⁺ iust.ac.ir6-Methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reduction of Benzene RingCatalytic Hydrogenation/Strong Acid iust.ac.ir6-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid
Reduction of Carboxylic AcidLiAlH₄ mdpi.comkhanacademy.org(6-Methylisoquinolin-4-yl)methanol

Cyclization Reactions and Fused Ring System Formation from this compound Precursors

This compound and its derivatives are valuable precursors for the synthesis of more complex, fused heterocyclic systems. These reactions often leverage the existing functional groups to build new rings.

One of the most significant methods for forming the isoquinoline core itself, which can be adapted for further annulation, is the Pomeranz-Fritsch reaction and its modifications, such as the Pomeranz-Fritsch-Bobbitt (PFB) and Schlittler-Müller modifications. nih.govthermofisher.comdrugfuture.comdrugfuture.com These reactions typically involve the acid-catalyzed cyclization of benzalaminoacetals. drugfuture.comdrugfuture.com The PFB modification, which involves the reduction of an intermediate iminoacetal to an aminoacetal before cyclization, is particularly useful for synthesizing tetrahydroisoquinoline derivatives. nih.govthermofisher.com These foundational synthetic strategies can be extended to build fused systems by using appropriately substituted starting materials. For example, a β-arylethylamine can undergo ring closure after condensation with an aldehyde or ketone, a process known as the Pictet-Spengler reaction , which can yield tetrahydroisoquinoline structures. iust.ac.ir

Furthermore, the carboxylic acid and methyl groups on this compound can be chemically manipulated to participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the isoquinoline scaffold. For instance, conversion of the carboxylic acid to an acyl chloride followed by an intramolecular Friedel-Crafts type reaction could potentially lead to a new six-membered ring. The reactivity of the methyl group could also be harnessed in condensation reactions to facilitate ring closure. Research has shown the synthesis of various fused isoquinoline systems, such as benzimidazo[2,1-a]isoquinolines and isoindolo[2,1-a]quinolines, from isoquinoline precursors through metal-catalyzed cascade reactions and C-H activation strategies. mdpi.comresearchgate.netnih.gov

Derivatization Strategies for Structural Modification

The functional groups of this compound, namely the carboxylic acid and the methyl group, provide convenient handles for a wide range of derivatization reactions.

Derivatization of the Carboxylic Acid Group: The carboxylic acid at the C-4 position can be readily converted into a variety of other functional groups through standard organic transformations. libretexts.org

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester.

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This direct reaction can be difficult due to the acidic nature of the carboxylic acid and the basicity of the amine, which leads to salt formation. chemistrysteps.com To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed. libretexts.orgchemistrysteps.comlibretexts.orgnih.gov These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. chemistrysteps.comlibretexts.org

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acyl chloride. commonorganicchemistry.comlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.comchemguide.co.uk This acyl chloride is a versatile intermediate that can be readily converted into esters, amides, and other derivatives. masterorganicchemistry.com

DerivativeReagentsReaction Type
EsterAlcohol, Acid Catalyst (e.g., H₂SO₄)Fischer Esterification
AmideAmine, Coupling Agent (e.g., DCC, EDC) libretexts.orgchemistrysteps.comlibretexts.orgnih.govAmide Coupling
Acyl ChlorideThionyl Chloride (SOCl₂) or Oxalyl Chloride commonorganicchemistry.comlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.comchemguide.co.ukAcyl Halogenation

Derivatization of the Methyl Group: The C-6 methyl group can also be modified to introduce further structural diversity.

Oxidation: As previously mentioned, the methyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Halogenation: Free-radical halogenation, for example with N-bromosuccinimide (NBS), can introduce a halogen atom onto the methyl group, forming a halomethyl derivative. This derivative is a key intermediate for a variety of subsequent nucleophilic substitution and coupling reactions.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the synthesis of a wide array of analogues for various applications.

Advanced Spectroscopic and Structural Characterization of 6 Methylisoquinoline 4 Carboxylic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental formula. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures mass-to-charge ratios (m/z) to a high degree of accuracy (typically within 5 ppm). This precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions.

For isoquinoline-4-carboxylic acid derivatives, techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed. ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts, preserving the molecular ion for accurate mass measurement.

For instance, in the characterization of derivatives like ethyl 3-methylisoquinoline-4-carboxylate, HRMS provides definitive confirmation of the chemical formula. The calculated exact mass for the molecular ion [M]⁺ of C₁₃H₁₃NO₂ is 215.0946, which shows excellent agreement with experimentally observed values. amazonaws.com Similarly, for a halogenated derivative such as ethyl 6-chloro-3-methylisoquinoline-4-carboxylate, the protonated molecule [M+H]⁺ is analyzed. The high accuracy of the measurement allows for the unambiguous confirmation of the presence of a chlorine atom based on its specific mass and isotopic pattern. amazonaws.com

Table 1: Representative HRMS Data for Isoquinoline-4-Carboxylic Acid Derivatives

Compound Formula Ion Type Calculated m/z Found m/z Source
Ethyl 3-methylisoquinoline-4-carboxylate C₁₃H₁₃NO₂ [M]⁺ 215.0946 215.0946 amazonaws.com
Ethyl 6-chloro-3-methylisoquinoline-4-carboxylate C₁₃H₁₃NO₂Cl [M+H]⁺ 250.0631 250.0629 amazonaws.com
Methyl 3-(4-methoxyphenyl)isoquinoline-4-carboxylate C₁₈H₁₅NO₃ [M+H]⁺ 294.1125 294.1124 amazonaws.com

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Through ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be determined.

¹H NMR: The ¹H NMR spectrum of an isoquinoline-4-carboxylic acid derivative reveals distinct signals for each unique proton. The chemical shifts (δ) are indicative of the electronic environment. Protons on the aromatic isoquinoline (B145761) core typically resonate in the downfield region (δ 7.0-9.5 ppm). The proton at the C1 position (H-1) is often the most deshielded due to its proximity to the heterocyclic nitrogen atom, appearing as a singlet. The methyl group protons at the 6-position would be expected to appear as a singlet in the upfield region (δ 2.5-3.0 ppm). The carboxylic acid proton, if not exchanged with a deuterated solvent, is highly deshielded and often appears as a broad singlet between δ 10-12 ppm. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid group is characteristic, appearing significantly downfield (δ 165-185 ppm). oregonstate.edupressbooks.pub The aromatic and heterocyclic carbons of the isoquinoline ring system appear between δ 120-155 ppm. The methyl carbon at the 6-position would have a characteristic chemical shift around δ 20-25 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in assembling the molecular fragments and confirming the substitution pattern on the isoquinoline ring.

Table 2: Representative ¹H and ¹³C NMR Data for Ethyl 6-chloro-3-methylisoquinoline-4-carboxylate in CDCl₃

Atom Position ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm) Source
1 9.19 s - 151.1 amazonaws.com
3-CH₃ 2.76 s - 23.2 amazonaws.com
4-COOCH₂CH₃ 4.56 q 7.2 61.9 amazonaws.com
4-COOCH₂CH₃ 1.48 t 7.2 14.3 amazonaws.com
5 7.53 dd 8.7, 2.1 124.7 amazonaws.com
7 7.92-7.89 m - 129.4 amazonaws.com
8 7.92-7.89 m - 128.0 amazonaws.com
C-3 - - - 153.0 amazonaws.com
C-4 - - - 123.0 amazonaws.com
C-4a - - - 122.3 amazonaws.com
C-6 - - - 137.9 amazonaws.com
C-8a - - - 134.0 amazonaws.com

This table is interactive and presents data for a related derivative to illustrate typical chemical shifts.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 6-methylisoquinoline-4-carboxylic acid, the most prominent features in the IR spectrum are associated with the carboxylic acid group. A very broad O-H stretching band is typically observed from approximately 2500 to 3500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common to carboxylic acids in the solid state. libretexts.orgyoutube.com The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band typically in the range of 1700-1725 cm⁻¹. oregonstate.edu Conjugation with the isoquinoline ring system can lower this frequency slightly.

Other key vibrations include:

C=N and C=C stretching: Vibrations from the isoquinoline ring system appear in the 1450-1650 cm⁻¹ region.

Aromatic C-H stretching: These are typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

C-O stretching and O-H bending: These occur in the fingerprint region (below 1400 cm⁻¹).

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O stretch is typically strong. The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum than in the IR, making it a valuable tool for analyzing the heterocyclic core. rsc.orgpsu.edu

Table 3: Typical IR Absorption Frequencies for Functional Groups in Isoquinoline-4-carboxylic Acids

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Source
Carboxylic Acid O-H stretch (H-bonded) 2500-3500 Broad, Strong libretexts.orgyoutube.com
Carbonyl C=O stretch 1700-1725 Strong oregonstate.edupressbooks.pub
Aromatic Ring C=C / C=N stretch 1450-1650 Medium-Strong nih.gov
Aromatic C-H C-H stretch 3000-3100 Medium-Weak oregonstate.edu

This table is interactive. Click on the headers to sort.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and torsional angles. It also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.

For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the isoquinoline ring system. It would also precisely define the orientation of the carboxylic acid group relative to the ring. In the solid state, carboxylic acids almost invariably form hydrogen-bonded dimers, where the hydroxyl proton of one molecule bonds to the carbonyl oxygen of a neighboring molecule, creating a characteristic eight-membered ring.

While a crystal structure for this compound itself is not publicly available, analysis of related heterocyclic structures provides expected parameters.

Table 4: Representative Crystallographic Data Parameters for Heterocyclic Carboxylic Acids

Parameter Description Typical Value/System Source
Crystal System The symmetry system of the unit cell. Monoclinic, Orthorhombic researchgate.net
Space Group The specific symmetry group of the crystal. P2₁/c, C2/c researchgate.net
a, b, c (Å) The dimensions of the unit cell axes. 10-25 Å researchgate.netresearchgate.net
β (°) The angle of the unit cell (for monoclinic). 90-110° researchgate.net
Z The number of molecules per unit cell. 4 or 8 researchgate.net

This table is interactive and illustrates the types of data obtained from an X-ray crystallography experiment.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is used to study chiral molecules—those that are non-superimposable on their mirror images. While this compound is achiral, many of its important derivatives, especially the reduced 1,2,3,4-tetrahydroisoquinolines (THIQs), are chiral at the C1 position.

For a chiral derivative, such as a 1-substituted THIQ, the two enantiomers (R and S) will interact differently with circularly polarized light. A CD spectrum plots the difference in absorption of left- and right-circularly polarized light versus wavelength. The resulting spectrum, with positive or negative peaks (known as Cotton effects), is unique to a specific enantiomer.

This technique is crucial for:

Determining the absolute configuration of a chiral center, often by comparing experimental spectra with those predicted by quantum chemical calculations. nih.gov

Measuring the enantiomeric excess (e.e.) of a sample.

For example, studies on related chiral tetrahydroisoquinoline carboxylic acids have used optical rotation ([α]D), a related chiroptical technique, to characterize the products of asymmetric syntheses. mdpi.comnih.gov The sign and magnitude of the optical rotation are indicative of the enantiomeric form and purity of the synthesized compound. A CD spectrum would provide more detailed structural information about the chiral environment. nih.gov

Computational and Theoretical Investigations on 6 Methylisoquinoline 4 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the electronic structure, stability, and reactivity of 6-methylisoquinoline-4-carboxylic acid.

DFT, particularly with functionals like B3LYP, is a popular choice for its balance of accuracy and computational cost. researchgate.netmdpi.com These calculations can provide optimized molecular geometry, bond lengths, and bond angles. For instance, a DFT study on a related quinoline (B57606) derivative, using the B3LYP/cc-pVDZ level of theory, was employed to understand its electronic structure and predict reaction pathways. mdpi.com Similar calculations for this compound would reveal the distribution of electron density, highlighting the most electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

The stability of the molecule can be assessed by calculating its total energy and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A larger gap suggests lower reactivity and higher stability. acs.org

Table 1: Illustrative Data from DFT Calculations on a Related Quinoline Derivative

Calculated PropertyIllustrative ValueSignificance for this compound
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy-1.8 eVIndicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.2 DProvides insight into the overall polarity of the molecule, affecting its solubility and intermolecular interactions.

Note: The values in this table are illustrative and based on general findings for similar heterocyclic compounds. Actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Mechanics Studies

The presence of the carboxylic acid group introduces conformational flexibility to the this compound molecule, primarily through rotation around the C-C single bond connecting the carboxyl group to the isoquinoline (B145761) ring. Conformational analysis aims to identify the most stable arrangement of atoms in space (the global minimum) and the energy barriers between different conformations.

Molecular mechanics, a less computationally intensive method than quantum chemistry, is often used for initial conformational searches. However, for more accurate energy rankings and barrier heights, DFT calculations are typically employed. Studies on related tetrahydroisoquinoline-3-carboxylic acid esters have highlighted the importance of conformational studies, revealing the presence of multiple rotamers and the influence of intramolecular hydrogen bonding on their stability. researchgate.netresearchgate.net For this compound, a key aspect to investigate would be the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the isoquinoline ring, which could significantly influence its preferred conformation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This is invaluable for understanding how this compound might be synthesized or how it participates in further chemical transformations.

For example, the synthesis of quinoline-4-carboxylic acids can be achieved through reactions like the Doebner-von Miller reaction. researchgate.net Computational modeling could be used to explore the mechanism of such a synthesis for the 6-methyl derivative, detailing the step-by-step process of bond formation and breaking. DFT calculations are typically used to locate the transition state structures and calculate the activation energies, providing a quantitative measure of the reaction's feasibility. Microkinetic modeling, which combines DFT results with kinetic theories, can further predict reaction rates under different conditions. frontiersin.org

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, this would include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. These predicted spectra can aid in the assignment of experimental signals. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These theoretical spectra help in assigning the peaks observed in experimental IR spectra to specific vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid or the C-H vibrations of the methyl group and aromatic rings.

Molecular Dynamics Simulations to Study Conformational Dynamics and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its behavior over time. mdpi.comnih.gov An MD simulation of this compound, typically in a solvent like water, would reveal its conformational dynamics. This would show how the molecule flexes, and how the orientation of the carboxylic acid group changes over nanoseconds.

Furthermore, MD simulations are crucial for studying intermolecular interactions. For instance, if this compound were being investigated as a potential ligand for a biological target, MD simulations could be used to model the ligand-protein complex. This would provide insights into the stability of the binding, the key amino acid residues involved in the interaction, and the role of water molecules in the binding site. mdpi.com

Investigation of Regioselectivity and Stereoselectivity in Synthesis using Computational Methods

The synthesis of substituted isoquinolines can often lead to multiple isomers (regioisomers or stereoisomers). Computational chemistry can be instrumental in predicting and explaining the observed selectivity. For example, in reactions involving electrophilic or nucleophilic attack on the isoquinoline ring, DFT calculations can determine the relative activation energies for attack at different positions, thereby predicting the most likely product.

In the context of synthesizing derivatives of this compound, computational methods could be used to guide the choice of reagents and reaction conditions to achieve the desired regioselectivity. For stereoselective syntheses, computational modeling can help in understanding the role of chiral catalysts or auxiliaries in favoring the formation of one enantiomer over the other.

Analysis of Noncovalent Interactions within the Molecular Framework

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the three-dimensional structure and properties of molecules. For this compound, intramolecular hydrogen bonding between the carboxylic acid group and the isoquinoline nitrogen is a key noncovalent interaction to consider.

Mechanistic Biological Studies of 6 Methylisoquinoline 4 Carboxylic Acid and Its Derivatives in Vitro Focus

In Vitro Enzyme Inhibition Studies

Inhibition of Specific Enzymes (e.g., Topoisomerase I, PKA) by Isoquinoline (B145761) Carboxylic Acids

Isoquinoline alkaloids and their derivatives have demonstrated a broad range of biological activities, including the inhibition of various enzymes. While direct studies on 6-methylisoquinoline-4-carboxylic acid's effect on Topoisomerase I and Protein Kinase A (PKA) are not extensively detailed in the provided results, the broader class of isoquinoline derivatives has shown significant inhibitory potential against these and other enzymes.

For instance, certain indenoisoquinolines, which share a core structural similarity, are potent Topoisomerase I (Top1) inhibitors. nih.gov These compounds function by trapping the Top1-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death. nih.gov This mechanism is a cornerstone of their anticancer properties. Some indenoisoquinolines exhibit strong anticancer activity even without potent Top1 inhibition, suggesting they may have other mechanisms of action, such as stabilizing G-quadruplex structures in the promoters of oncogenes like MYC. nih.gov

The inhibitory activity of isoquinoline derivatives is not limited to topoisomerases. For example, the isoquinoline alkaloids palmatine, berberine (B55584), and jatrorrhizine (B191652) have been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in inflammation. nih.gov Their inhibitory constants (Ki) were determined to be 26.9 µM, 46.8 µM, and 44.5 µM, respectively. nih.gov

Furthermore, isoquinoline, papaverine, and berberine act as reversible competitive inhibitors of lactate (B86563) dehydrogenase and mitochondrial malate (B86768) dehydrogenase with respect to the coenzyme NADH. nih.gov The inhibition constants (Ki) for these interactions vary, with berberine being the most potent. nih.gov

While the provided information does not specifically detail the inhibition of PKA by this compound, the diverse enzymatic inhibitory profile of the broader isoquinoline class suggests this as a plausible area for future investigation.

Table 1: In Vitro Enzyme Inhibition by Isoquinoline Derivatives

Compound/ClassTarget EnzymeInhibition Data (IC50/Ki)Reference
IndenoisoquinolinesTopoisomerase IVaries nih.gov
PalmatineSoluble Epoxide HydrolaseIC50: 29.6 ± 0.5 µM, Ki: 26.9 µM nih.gov
BerberineSoluble Epoxide HydrolaseIC50: 33.4 ± 0.8 µM, Ki: 46.8 µM nih.gov
JatrorrhizineSoluble Epoxide HydrolaseIC50: 27.3 ± 0.4 µM, Ki: 44.5 µM nih.gov
BerberineMalate DehydrogenaseKi: 7.5 µM nih.gov
BerberineLactate DehydrogenaseKi: 12.6 µM nih.gov
PapaverineMalate DehydrogenaseKi: 91.4 µM nih.gov
PapaverineLactate DehydrogenaseKi: 196.4 µM nih.gov
IsoquinolineMalate DehydrogenaseKi: 200 µM nih.gov
IsoquinolineLactate DehydrogenaseKi: 425 µM nih.gov

Mechanistic Insights into Enzyme-Ligand Interactions

The interaction between isoquinoline derivatives and their target enzymes often involves specific binding modes that dictate their inhibitory mechanism. For instance, the inhibition of lactate dehydrogenase and malate dehydrogenase by isoquinoline, papaverine, and berberine is competitive with respect to NADH, indicating that these alkaloids likely bind at or near the coenzyme binding site. nih.gov Fluorimetric analysis confirmed that the binding of these alkaloids occurs in close proximity to the NADH binding site, with two binding sites on malate dehydrogenase and four on lactate dehydrogenase. nih.gov

In the case of soluble epoxide hydrolase (sEH) inhibition by palmatine, berberine, and jatrorrhizine, enzyme kinetics studies revealed a non-competitive binding mechanism. nih.gov This suggests that these alkaloids bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov

Computational modeling and X-ray crystallography have provided further insights into these interactions. For example, a cocrystal structure of dihydroorotate (B8406146) dehydrogenase (DHODH) with a quinoline (B57606) carboxylic acid analogue revealed that the carboxylate group forms a salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47), highlighting the critical role of the carboxylic acid in binding. nih.gov This type of interaction is likely relevant for isoquinoline-4-carboxylic acids as well.

The binding of indenoisoquinolines to the Topoisomerase I-DNA complex is another well-studied interaction. These inhibitors intercalate into the DNA at the site of cleavage, stabilizing the complex and preventing the re-ligation of the DNA strand. nih.gov This stabilization is a key feature of their mechanism of action.

Modulation of Intracellular Signaling Pathways (In Vitro)

Isoquinoline derivatives can modulate a variety of intracellular signaling pathways, which contributes to their diverse biological effects. For instance, some isoquinoline derivatives have been shown to downregulate the protein levels of inhibitor of apoptosis proteins (IAPs) such as XIAP, cIAP-1, and survivin in cancer cells. nih.gov This downregulation occurs at the post-translational level and leads to the activation of caspases and subsequent apoptosis. nih.gov

Furthermore, isoquinoline alkaloids like berberine have been reported to modulate multiple apoptotic pathways, contributing to their potential therapeutic effects. mdpi.com The inhibition of soluble epoxide hydrolase by certain isoquinoline alkaloids leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which in turn can suppress TNF-α induced NF-κB activity and the expression of vascular cell adhesion molecules. nih.gov

Some isoquinoline derivatives can also influence pathways related to cell proliferation and survival. For example, certain isoquinoline-tethered quinazoline (B50416) derivatives exhibit potent inhibition of HER2 phosphorylation at the cellular level, leading to anti-proliferative effects in HER2-dependent cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Impact of Substituent Position and Nature on In Vitro Activity

The biological activity of isoquinoline derivatives is highly dependent on the position and nature of substituents on the isoquinoline core. Structure-activity relationship (SAR) studies have revealed key insights into optimizing their potency and selectivity.

For instance, in a series of quinoline carboxylic acids designed as DHODH inhibitors, the position of substituents on an attached phenyl ring significantly impacted activity. nih.gov Similarly, for quinoxaline (B1680401) derivatives, the antiproliferative activity was sensitive to the position of halogen substituents, with a fluorine in the meta position showing improved activity while other halogen substitutions led to a loss of activity. nih.gov

In the context of isoquinoline-tethered quinazolines as EGFR and HER2 inhibitors, the nature of the terminal group was found to be important for strong target binding. nih.gov A morpholino derivative exhibited greater potency compared to piperidine, pyrrolidine, and γ-lactam derivatives. nih.gov

Studies on 1-aminoisoquinolines have shown that the basicity, and by extension the biological activity, is influenced by the electronic effects of substituents at various positions. researchgate.netumich.edu The correlation of pKa values with Hammett constants indicated that substituents at the 6-position have a different electronic influence compared to those at the 7-position. researchgate.net

Furthermore, for indenoisoquinolines, the addition of an aminoalkyl chain to the lactam B-ring was found to enhance Top1 inhibitory activity and cytotoxicity. nih.gov The nature of substituents on the D-ring also plays a crucial role, with electron-donating alkoxy groups being extensively studied. nih.gov

Table 2: Impact of Substituents on In Vitro Activity of Isoquinoline and Related Derivatives

Compound SeriesPosition of SubstitutionEffect of SubstituentReference
Quinoxaline DerivativesPhenylacetylene groupSteric hindrance affecting activity of halogen substituents nih.gov
Isoquinoline-tethered QuinazolinesTerminal groupMorpholino > piperidine, pyrrolidine, γ-lactam for kinase inhibition nih.gov
1-AminoisoquinolinesPositions 6 and 7Different electronic influences on basicity researchgate.net
IndenoisoquinolinesLactam B-ringAminoalkyl chain enhances Top1 inhibition nih.gov

Role of the Carboxylic Acid Group in Target Interaction

The carboxylic acid group is a key functional moiety in many biologically active isoquinoline and quinoline derivatives, playing a crucial role in their interaction with molecular targets.

In the case of quinoline-4-carboxylic acid inhibitors of DHODH, the carboxylate group is essential for binding. nih.gov X-ray crystallography has shown that it forms a salt bridge with an arginine residue and a hydrogen bond with a glutamine residue within the enzyme's active site. nih.gov This anchors the inhibitor and is a critical determinant of its potency.

Similarly, for a series of anilinoquinazoline-based carboxylic acids designed as carbonic anhydrase inhibitors, the position of the carboxylic acid on the anilino motif (ortho, meta, or para) influenced their inhibitory activity against different carbonic anhydrase isoforms. nih.gov

In Vitro Antiproliferative and Apoptotic Mechanisms in Cell Lines

Derivatives of isoquinoline and the closely related quinoline scaffold have demonstrated notable in vitro antiproliferative and apoptotic effects across various cancer cell lines. The induction of apoptosis, or programmed cell death, is a key mechanism by which these compounds are thought to exert their anticancer activity.

Research into naphthylisoquinoline alkaloids, for instance, has revealed their potential to induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov Mechanistic investigations into some of these compounds pointed towards the intrinsic apoptotic pathway, characterized by the deformation of the nuclear membrane, disruption of the mitochondrial membrane potential (MMP), and an increase in the production of reactive oxygen species (ROS). nih.gov Flow cytometry analysis further confirmed an elevated number of cells in both early and late stages of apoptosis. nih.gov

Similarly, novel quinoline-4-carboxamide derivatives have been shown to potentiate apoptosis in colorectal cancer cells. nih.gov Studies on these compounds suggest that they can trigger programmed cell death, a critical process for eliminating cancerous cells. nih.gov Furthermore, certain quinazoline derivatives, which share a heterocyclic nitrogen-containing structure with isoquinolines, have been found to induce cell cycle arrest and apoptosis. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was observed to arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 breast cancer cells. mdpi.com

While direct evidence for this compound is pending, the consistent findings for structurally similar compounds suggest that its antiproliferative effects likely involve the induction of apoptosis, potentially through mitochondrial-dependent pathways and cell cycle disruption.

Table 1: In Vitro Antiproliferative and Apoptotic Activity of Related Heterocyclic Carboxylic Acids

Compound ClassCell Line(s)Observed In Vitro Mechanisms
Naphthylisoquinoline AlkaloidsMCF-7, MDA-MB-231Nuclear membrane deformation, disruption of mitochondrial membrane potential, increased ROS production, induction of apoptosis. nih.gov
Quinoline-4-carboxamide DerivativesColorectal Cancer CellsPotentiation of apoptosis. nih.gov
Quinoxaline DerivativesSK-N-SH, IMR-32 (Neuroblastoma)Antiproliferative activity.
PhenylaminoisoquinolinequinonesHuman tumor-derived cell linesAntiproliferative activity, with efficacy dependent on the position and nature of substituents. nih.gov
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic AcidMCF-7 (Breast Cancer)Cell cycle arrest at G1 phase, induction of apoptosis. mdpi.com

In Vitro Antimicrobial and Antibacterial Mechanistic Investigations

The isoquinoline and quinoline scaffolds are present in many compounds with established antimicrobial properties. The investigation into their mechanisms of action often focuses on their ability to inhibit bacterial growth, disrupt virulence factors, and compromise cell integrity.

Inhibition of Bacterial Growth and Virulence Factors (e.g., Motility, Biofilm Formation)

Carboxylic acids, in general, are known to inhibit microbial growth. nih.gov More specifically, compounds structurally related to this compound have demonstrated significant antibacterial and anti-biofilm activity. For example, shikimic acid has been shown to inhibit the biofilm formation of the oral pathogen Streptococcus mutans. nih.gov This inhibition is achieved by reducing the synthesis of exopolysaccharides (EPS), which are crucial for the biofilm matrix, and by modulating the transcription of genes related to biofilm formation. nih.gov

Analogues of cajaninstilbene acid have also been identified as inhibitors of quorum sensing and biofilm formation in Pseudomonas aeruginosa. nih.gov Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. By interfering with this system, these compounds can reduce the pathogenicity of bacteria without directly killing them, which may reduce the likelihood of resistance development. nih.gov

Table 2: In Vitro Inhibition of Bacterial Growth and Virulence by Related Carboxylic Acids

Compound/Compound ClassBacterial Strain(s)Observed In Vitro Effects
Shikimic AcidStreptococcus mutansReduced exopolysaccharide (EPS) synthesis, modulated transcription of biofilm-related genes, inhibited biofilm formation. nih.gov
Cajaninstilbene Acid AnaloguesPseudomonas aeruginosaPotent anti-biofilm activity, suppression of quorum sensing systems (lasB-lacZ and pqsA-lacZ). nih.gov
Carboxylic Acid from Pseudomonas aeruginosaMethicillin-Resistant Staphylococcus aureus (MRSA)Inhibition of microbial biomass, downregulation of virulence genes (hlA, IrgA, SpA). nih.gov

Impact on Bacterial Cell Morphology and Membrane Integrity (In Vitro)

A primary mechanism by which many antimicrobial compounds function is through the disruption of the bacterial cell membrane. Carboxylic acids have been shown to cause damage to the cell membrane, leading to a loss of integrity and subsequent cell death. nih.gov

Studies on shikimic acid have revealed its interaction with the cell membrane and membrane proteins of S. mutans, resulting in cellular damage. nih.gov The general mechanism for carboxylic acid-induced membrane damage involves permeabilizing the membrane, which can lead to the leakage of intracellular components and a disruption of the proton motive force. nih.gov While the specific effects of this compound on bacterial cell morphology and membrane integrity have not been detailed, it is plausible that it shares this mechanism of action with other carboxylic acid-containing compounds.

Ligand Binding Studies with Recombinant Proteins and Cellular Receptors (In Vitro)

The biological activity of a compound is often initiated by its binding to a specific protein target, such as a receptor or an enzyme. In vitro ligand binding assays are crucial for identifying these molecular targets and elucidating the mechanism of action.

For isoquinoline derivatives, a notable example is the study of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (6Htc), which has been proposed as a rigid mimic of the amino acid tyrosine. nih.gov This compound has shown significant binding to mu and delta opioid receptors, suggesting that the tetrahydroisoquinoline scaffold can effectively present key pharmacophoric features to these receptors. nih.gov

Furthermore, derivatives of the related quinoline-4-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.com Although the tested 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives showed low inhibitory activity in the described study, it highlights the potential for this chemical scaffold to be tailored to interact with specific enzyme active sites. mdpi.com These studies underscore the potential for this compound to act as a ligand for various biological targets, although its specific binding partners remain to be identified.

Comparative Mechanistic Analysis with Other Isoquinoline Carboxylic Acid Derivatives

The biological activity of isoquinoline and quinoline carboxylic acid derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring system.

For instance, in a series of phenylaminoisoquinolinequinones, remarkable differences in antiproliferative activity were observed depending on the location of the substituted phenylamino (B1219803) group on the quinone nucleus. nih.gov This suggests that the spatial arrangement of substituents is critical for the interaction with the biological target. The insertion of a bromine atom into the quinone nucleus was also found to modulate the antiproliferative activity. nih.gov

In the case of quinoxaline-2-carboxylic acid 1,4-dioxides, which are structurally related to quinolines, the substituents at the 2-position of the quinoxaline ring played a pivotal role in their antimycobacterial properties. mdpi.com An ethoxycarbonyl group at this position resulted in the most potent activity, while substitution with a carboxamide group led to a decrease in effectiveness. mdpi.com

Furthermore, studies on quinoline-4-carboxylic acid derivatives have shown that the presence of a free carboxylic acid group can be essential for activity. In a series of quinazoline derivatives designed as Aurora A kinase inhibitors, esterification of the carboxylic acid group resulted in a significant drop in inhibitory activity. mdpi.com This highlights the importance of the carboxylic acid moiety, likely due to its ability to form key hydrogen bonds or salt bridges within the target's binding site.

Applications of 6 Methylisoquinoline 4 Carboxylic Acid in Advanced Chemical Research

Utilization as a Versatile Building Block in Complex Organic Synthesis

6-Methylisoquinoline-4-carboxylic acid serves as a valuable building block in organic synthesis. The isoquinoline (B145761) framework is considered a 'privileged scaffold' in medicinal chemistry, frequently appearing in biologically active molecules. mdpi.com Carboxylic acids are one of the most important functional groups used in the synthesis of compound libraries, largely due to the reliability of amide bond formation. enamine.net

The presence of the carboxylic acid group at the 4-position allows for a variety of chemical modifications, such as esterification, amidation, and reduction to an alcohol or conversion to an acyl halide. These transformations enable the straightforward incorporation of the 6-methylisoquinoline (B1300163) core into larger, more complex molecular architectures. The methyl group at the 6-position can influence the molecule's solubility, lipophilicity, and steric interactions, which can be strategically exploited in the design of new compounds. The general class of 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids, for instance, are crucial building blocks for synthesizing natural products and pharmaceuticals. mdpi.com

Development as Ligands in Coordination Chemistry and Catalysis

The structure of this compound, containing both a nitrogen atom in the aromatic ring and oxygen donors in the carboxylate group, makes it a prime candidate for use as a ligand in coordination chemistry. Heterocyclic carboxylic acids are widely used to construct coordination polymers and complexes due to their ability to bind to metal ions through different coordination modes. polimi.it

It is proposed that this compound can act as a bidentate ligand, coordinating to a metal center through the isoquinoline nitrogen and one of the carboxylate oxygen atoms to form a stable chelate ring. This behavior is observed in related molecules; for example, (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is known to be a bidentate ligand that coordinates with Cu²⁺ and Co²⁺. mdpi.com Similarly, isoquinoline-5-carboxylic acid has been used to synthesize 2D coordination polymers with Cu(II) ions. polimi.it The coordination of the ligand can lead to the formation of discrete metal complexes or extended coordination polymers, whose dimensionality and properties are influenced by the choice of metal ion and reaction conditions. polimi.it These coordination compounds have potential applications in catalysis; complexes derived from tetrahydroisoquinoline-3-carboxylic acid derivatives have been tested in enantioselective catalysis. mdpi.comresearchgate.net

Table 1: Examples of Coordination Behavior in Related Isoquinoline and Quinoline (B57606) Carboxylic Acids

Ligand Metal Ion(s) Coordination Mode/Product Source(s)
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid Cu²⁺, Co²⁺ Bidentate ligand, 2:1 ligand-to-metal ratio mdpi.com
2,6-bis[((3S)-3-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine Cu²⁺, Co²⁺, Co³⁺, Fe³⁺ Tridentate ligand, 1:1 ligand-to-metal ratio mdpi.comresearchgate.net
Isoquinoline-5-carboxylic acid Cu(II) Forms 2D coordination polymers polimi.it
Orotic acid (a pyrimidine (B1678525) carboxylic acid) Magnesium Bidentate chelate nih.gov

Role as an Intermediate in the Synthesis of Novel Organic Molecules

As a functionalized building block, this compound is a key intermediate for the synthesis of novel organic molecules. The ability to modify the carboxylic acid group is fundamental to its role as a synthetic precursor. The Doebner reaction, a classic method for forming quinoline-4-carboxylic acids, highlights the importance of this class of compounds as intermediates for more complex targets. sci-hub.se For example, a quinoline-4-carboxylic acid derivative was used as a key intermediate in the large-scale synthesis of the STAT3 inhibitor YHO-1701. nih.gov

Similarly, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized and evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain. mdpi.com By analogy, this compound can be envisioned as a starting material for a variety of derivatives. Its carboxylic acid handle can be converted into an amide by coupling with a diverse range of amines, a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.netsemanticscholar.org This makes the compound a valuable platform for generating libraries of new chemical entities for biological screening.

Potential in Material Science for Functional Materials Development

The structural features of this compound suggest its potential utility in the field of material science, particularly for the development of functional materials.

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of coordination polymers. polimi.it Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. Research on isoquinoline-5-carboxylic acid has shown its ability to form 2D coordination polymers with copper(II) ions. polimi.it It is therefore plausible that this compound could be used to construct similar polymeric structures. The specific position of the methyl and carboxyl groups would influence the geometry of the resulting polymer, its topology, and its physical properties such as thermal stability and porosity.

Coordination polymers constructed from ligands containing both N-heterocycles and carboxylates have shown potential in functional materials. For instance, coordination polymers based on nicotinic and isonicotinic acids have been reported to exhibit intriguing magnetic and second-harmonic generation (SHG) properties, which are relevant for optical materials. polimi.it The extended π-system of the isoquinoline ring in this compound provides a basis for exploring such optical or electronic properties. By selecting appropriate metal ions and controlling the polymer architecture, it may be possible to develop materials with specific conductive or nonlinear optical characteristics.

Use as Reference Standards in Analytical Chemistry

In analytical chemistry, reference standards are highly purified compounds that are essential for ensuring the accuracy, reliability, and reproducibility of measurements. scbt.com They serve as a benchmark for the identification and quantification of substances. scbt.com A well-characterized, high-purity sample of this compound can serve as an analytical reference standard.

Such a standard would be crucial in various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. For researchers synthesizing derivatives of this compound or studying its presence in complex mixtures, the reference standard would be indispensable for:

Confirming the identity of the synthesized compound.

Quantifying its purity.

Developing and validating analytical methods for its detection and measurement.

Serving as a starting point for the certified synthesis of impurity standards.

The availability of certified reference materials, including primary and secondary standards, is critical for quality control in pharmaceutical and chemical research. sigmaaldrich.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
2,6-bis[((3S)-3-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine
Isoquinoline-5-carboxylic acid
YHO-1701
Orotic acid
Nicotinic acid

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 6-Methylisoquinoline-4-carboxylic acid and its derivatives lies in the adoption of green and sustainable chemistry principles. Current synthetic strategies often rely on harsh conditions and hazardous reagents. Future research should prioritize the development of methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign solvents like water or ethanol. researchgate.net

One promising avenue is the use of organocatalysts, such as p-toluenesulfonic acid, which has been shown to be effective in the synthesis of related quinoline-4-carboxylic acid derivatives. researchgate.net Microwave-assisted synthesis is another area ripe for exploration, as it can significantly reduce reaction times and improve yields. researchgate.net Furthermore, exploring one-pot, multi-component reactions, where multiple chemical transformations are performed in a single step, would enhance the efficiency and sustainability of synthesizing this class of compounds. researchgate.net Biocatalytic methods, employing enzymes to carry out specific chemical transformations, also represent an attractive and environmentally friendly alternative to traditional chemical synthesis. rsc.org

Exploration of Undiscovered Reactivity Profiles

The chemical reactivity of this compound is largely dictated by its isoquinoline (B145761) core and its functional groups. While the general reactivity of isoquinolines is understood, the specific influence of the methyl and carboxylic acid groups on the molecule's reactivity profile warrants further investigation. nih.gov Future studies should aim to explore novel chemical transformations of this compound.

For instance, the carboxylic acid group can serve as a handle for various derivatization reactions, such as amidation or esterification, to create libraries of new compounds with potentially diverse biological activities. The methyl group could be a site for functionalization through free-radical reactions or oxidation. Moreover, the isoquinoline nitrogen atom can be quaternized to form isoquinolinium salts, which may exhibit unique properties and applications. A deeper understanding of the compound's reactivity will enable the synthesis of a wider range of derivatives for various applications.

Advanced Mechanistic Biological Studies with Refined In Vitro Models

Isoquinoline alkaloids are known to possess a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov Given this precedent, this compound and its derivatives are prime candidates for biological screening. Future research should move beyond preliminary activity screening and delve into detailed mechanistic studies to understand how these compounds exert their biological effects at a molecular level.

The use of advanced in vitro models will be crucial for these investigations. Traditional 2D cell cultures often fail to accurately replicate the complexity of human tissues. lek.com Modern approaches such as 3D cell culture models, organoids, and "organ-on-a-chip" systems offer a more physiologically relevant environment to study drug efficacy and toxicity. mdpi.comvisikol.comnih.gov These models can provide more predictive data on how a compound might behave in vivo, bridging the gap between preclinical and clinical studies. lek.com For example, investigating the effect of this compound derivatives on a "NASH in a dish" model could reveal potential therapeutic applications for liver diseases. criver.com Detailed studies could also explore its potential as a topoisomerase inhibitor or its role in inducing apoptosis in cancer cells. nih.govmdpi.com

Design and Synthesis of Advanced Functional Materials

The application of isoquinoline derivatives is not limited to the biological realm. The rigid, planar structure and the presence of a heteroatom make the isoquinoline scaffold a promising building block for advanced functional materials. Future research should explore the potential of this compound as a component in the design and synthesis of materials with novel optical, electronic, or sensory properties.

The carboxylic acid and methyl groups provide anchor points for polymerization or for grafting the molecule onto surfaces. This could lead to the development of new polymers with tailored properties. The aromatic nature of the isoquinoline ring suggests potential applications in organic light-emitting diodes (OLEDs) or as components in chemical sensors. By modifying the substituents on the isoquinoline core, it may be possible to fine-tune the photophysical and electronic properties of the resulting materials.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design and development process. nih.govmdpi.com Future research on this compound should leverage AI and ML to its full potential.

ML models can be trained on existing data of isoquinoline derivatives to predict the biological activity or material properties of new, unsynthesized compounds. nih.govnih.gov This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov Generative AI models can even design novel molecular structures based on desired properties, opening up new avenues for discovering compounds with enhanced efficacy or functionality. springernature.com The integration of AI can help to overcome challenges in drug design, such as predicting drug-target interactions and ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com By combining computational predictions with experimental validation, the discovery and optimization of this compound-based compounds can be made more efficient and cost-effective.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-Methylisoquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted aniline derivatives followed by carboxylation. For example, similar quinoline derivatives (e.g., 6-methoxy analogs) are synthesized via Friedländer annulation or Skraup reaction under acidic conditions . Yield optimization may require controlled temperature (e.g., 80–120°C) and catalysts like polyphosphoric acid. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the carboxylic acid moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the methyl and isoquinoline ring positions (e.g., 1H^1H NMR for methoxy protons at δ 3.8–4.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated C12H11NO2\text{C}_{12}\text{H}_{11}\text{NO}_2: 217.21 g/mol). Infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm1^{-1}) . X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How does the methyl group at position 6 influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The methyl group acts as an electron-donating substituent, directing electrophilic substitution to the 5- or 8-position of the isoquinoline ring. For example, bromination or nitration under mild conditions (e.g., H2SO4/HNO3\text{H}_2\text{SO}_4/\text{HNO}_3) yields regioselective products. Computational studies (DFT) can predict reactivity trends by analyzing frontier molecular orbitals .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from assay variability (e.g., cell line specificity, incubation time). Systematic meta-analyses (e.g., PRISMA guidelines) should standardize data interpretation . Dose-response studies (e.g., IC50_{50} comparisons) and molecular docking simulations (e.g., AutoDock Vina) can validate target binding affinity .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) assess ligand-protein stability, while quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., Hammett σ values) with inhibitory potency. For example, methyl groups enhance lipophilicity (logP\log P), improving blood-brain barrier penetration in neurological targets .

Q. What experimental approaches validate the compound’s role in catalytic applications (e.g., asymmetric synthesis)?

  • Methodological Answer : Chiral derivatization (e.g., esterification with (R)- or (S)-1-phenylethanol) followed by HPLC with a chiral column (e.g., Chiralpak AD-H) confirms enantioselectivity. Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. water) reveal catalytic efficiency (kcat/KMk_{\text{cat}}/K_M) .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., decarboxylation). Lyophilization or storage under inert atmosphere (argon) in anhydrous DMSO minimizes hydrolysis .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer : Non-linear regression (e.g., GraphPad Prism) calculates IC50_{50} values with 95% confidence intervals. ANOVA with post-hoc Tukey tests compares efficacy across derivatives. Outlier removal follows Grubbs’ test (α=0.05\alpha = 0.05) .

Q. How should researchers address low solubility in biological assays?

  • Methodological Answer : Co-solvents (e.g., <1% DMSO) or nanoformulation (e.g., liposomal encapsulation) enhance aqueous solubility. Dynamic light scattering (DLS) monitors particle size distribution (<200 nm preferred) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.